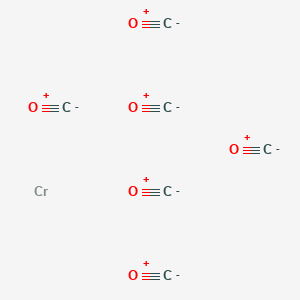Chromium(0) hexacarbonyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Scientific Field Metallurgy
Chromium is a transition metal and is the 24th most abundant element in the earth crust . It’s used in various fields, including metallurgy, where it’s used in the production of metallic chromium .
Scientific Field Environmental Science
Chromium (VI) is known to be adsorbed onto the surface of a petroleum-coke sourced activated carbon . This process is used for the removal of chromium (VI) in neutral waters .
Scientific Field Organic Synthesis
Chromium carbonyl is used in organic synthesis . .
Scientific Field Energy Storage
Conjugated carbonyl compounds, which could potentially include chromium carbonyl, are incorporated into carbon nanomaterials as electrode materials for electrochemical energy storage .
Chromium hexacarbonyl, also known as hexacarbonylchromium, is an organometallic compound with the chemical formula Cr(CO)₆. This compound features a chromium atom in the oxidation state of zero, coordinated to six carbon monoxide ligands, forming a homoleptic complex. It appears as a colorless crystalline solid that is stable in air and has a relatively high vapor pressure. The compound exhibits octahedral geometry due to the arrangement of its six carbonyl ligands around the central chromium atom, adhering to the 18-electron rule, which is significant for transition metal complexes .
- Reduction Reactions: It can be reduced to form lower oxidation state chromium complexes.
- Ligand-Transfer Reactions: Chromium hexacarbonyl can transfer ligands to other metal complexes, leading to the formation of new compounds. For example, it reacts with sodium cyclopentadienide to produce cyclopentadienylchromium tricarbonyl .
- Reactivity with Oxidizing Agents: The compound decomposes violently in the presence of strong oxidizers like chlorine and fuming nitric acid .
Additionally, chromium hexacarbonyl serves as a reagent for synthesizing Fischer carbenes and arenechromium complexes .
Chromium hexacarbonyl can be synthesized through several methods:
- Reductive Carbonylation: This method involves reducing chromium(III) chloride with a suitable reductant (like magnesium or zinc) in the presence of carbon monoxide. The reaction generally occurs under high pressure (35 to 70 atm) and can yield approximately 60% product .
- Direct Reaction with Chromium Metal: Chromium metal can react directly with carbon monoxide under specific conditions to form chromium hexacarbonyl, although this method is less commonly used commercially .
- Using Grignard Reagents: The reaction of anhydrous chromium(III) chloride with carbon monoxide in the presence of Grignard reagents is another effective synthesis route .
Chromium hexacarbonyl has several applications:
- Catalysis: It is utilized as a catalyst for olefin polymerization and isomerization processes.
- Thin Film Deposition: The compound serves as a precursor for chemical vapor deposition (CVD) techniques used in producing thin films at low temperatures and pressures.
- Additives: It is added to gasoline to enhance its octane rating .
Interaction studies involving chromium hexacarbonyl primarily focus on its reactivity with other compounds and its role as a ligand transfer agent. For instance, it has been shown to interact with various phosphines and amines, leading to significant changes in electronic properties and stability of resultant complexes .
Chromium hexacarbonyl is part of a broader class of metal carbonyls. Here are some similar compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Molybdenum hexacarbonyl | Mo(CO)₆ | Higher oxidation states; used in different catalytic processes. |
| Tungsten hexacarbonyl | W(CO)₆ | Similar structure but exhibits different reactivity patterns. |
| Iron pentacarbonyl | Fe(CO)₅ | Contains five carbon monoxide ligands; less stable than chromium hexacarbonyl. |
Uniqueness of Chromium Hexacarbonyl:
Chromium hexacarbonyl stands out due to its stability under ambient conditions and its ability to participate in diverse ligand-transfer reactions, making it a valuable precursor for various organometallic syntheses and applications in catalysis .
Physical Description
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
Melting Point
UNII
GHS Hazard Statements
H301 (93.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (10.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Acute Toxic








